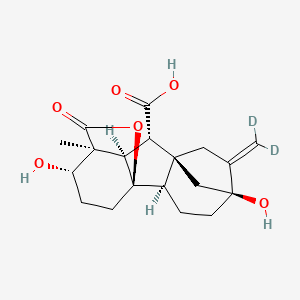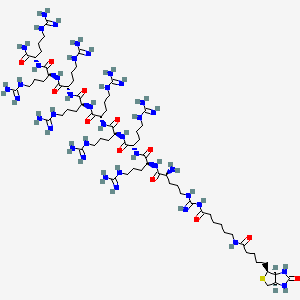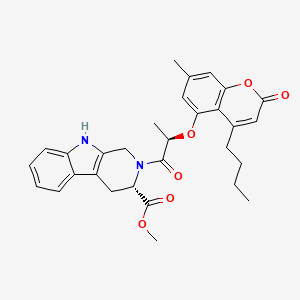
Gibberellin A1-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellin A1-d2 is a deuterated form of Gibberellin A1, a type of gibberellin, which is a class of tetracyclic diterpenoid phytohormones. Gibberellins play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and the development of flowers and fruits . This compound is specifically used in scientific research to study the metabolic pathways and physiological effects of gibberellins in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gibberellin A1-d2 involves the incorporation of deuterium atoms into the gibberellin A1 molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method is the use of deuterated reagents in the synthesis process. For example, deuterated solvents and deuterated acids can be used to introduce deuterium into the gibberellin A1 molecule .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using fungi such as Fusarium moniliforme. The fermentation process is optimized to produce high yields of gibberellin A1, which is then subjected to deuteration reactions to obtain this compound . The process involves several stages, including strain selection, inoculum development, and extraction methods to recover the deuterated compound from the fermentation medium.
Chemical Reactions Analysis
Types of Reactions: Gibberellin A1-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and physiological effects of gibberellins in plants .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include deuterated solvents, deuterated acids, and other deuterated reagents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the efficient incorporation of deuterium atoms into the gibberellin A1 molecule .
Major Products Formed: The major products formed from the reactions of this compound include various deuterated derivatives of gibberellin A1. These derivatives are used in scientific research to study the metabolic pathways and physiological effects of gibberellins in plants .
Scientific Research Applications
Gibberellin A1-d2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and physiological effects of gibberellins in plants . In biology, it is used to investigate the role of gibberellins in plant growth and development . In medicine, it is used to study the potential therapeutic effects of gibberellins in various diseases . In industry, it is used to develop new agricultural products and improve crop yields .
Mechanism of Action
The mechanism of action of Gibberellin A1-d2 involves its interaction with specific molecular targets and pathways in plants. Gibberellins, including this compound, bind to gibberellin receptors, which activate signaling pathways that regulate various aspects of plant growth and development . These pathways include the regulation of gene expression, protein synthesis, and enzyme activity . The molecular targets of this compound include gibberellin receptors, transcription factors, and other signaling molecules involved in plant growth and development .
Comparison with Similar Compounds
Gibberellin A1-d2 is unique compared to other similar compounds due to its deuterated nature. Similar compounds include other gibberellins such as Gibberellin A3, Gibberellin A4, and Gibberellin A7 . These compounds share similar chemical structures and physiological effects but differ in their specific molecular targets and pathways . The deuterated nature of this compound makes it particularly useful in scientific research for studying the metabolic pathways and physiological effects of gibberellins in plants .
Properties
Molecular Formula |
C19H24O6 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuteriomethylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1/i1D2 |
InChI Key |
JLJLRLWOEMWYQK-QWHXWVTRSA-N |
Isomeric SMILES |
[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45CC[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O)[2H] |
Canonical SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)

![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)




![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)

